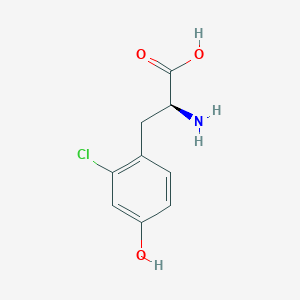

(S)-2-氨基-3-(2-氯-4-羟基苯基)丙酸

描述

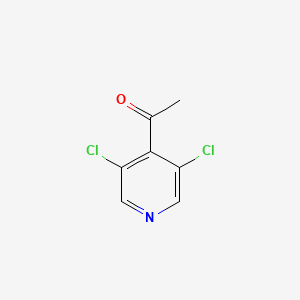

“(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” is a chemical compound that contains 22 bonds in total. These include 13 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl . The molecule consists of 9 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . The molecule has a total of 22 atoms .科学研究应用

Medicinal Chemistry

The compound is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis of 4-Chromanone-Derived Compounds

The compound is used in the synthesis of 4-chromanone-derived compounds. These compounds are known for their remarkable biological and pharmaceutical activities .

Use in Pd-Based Catalytic Systems

The compound is used in Pd-based catalytic systems for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot .

Breast Cancer Inhibition

The compound has been found to inhibit breast cancer. It acts according to a specific mechanism .

Treatment of Chagas Disease

The compound has been synthesized to examine new substances for the treatment of Chagas disease. It has shown promising results against Trypanosoma cruzi, the parasite that causes Chagas disease .

Cognitive Enhancement

The compound has been studied for its potential cognitive enhancement properties. It has been found to reduce the time taken to answer a delayed Matching-to-Sample test and increase the amount of correct answers .

Role in Non-Covalent Interactions

Halogen atoms in aromatic systems, such as those in this compound, play an important role in the formation of non-covalent interactions with anions, peptide bonds, and nucleic acids .

Synthesis of Halogenated L-Tyrosine Derivatives

The compound is used in the synthesis of halogenated L-tyrosine derivatives. These derivatives have been tested for their trypanocide activity .

作用机制

Target of Action

Similar compounds such as tyrosine kinase inhibitors target a variety of kinases involved in cancer, including several src-family kinases .

Mode of Action

It’s worth noting that similar compounds, such as tyrosine kinase inhibitors, inhibit the active and inactive conformations of the abl kinase domain .

Biochemical Pathways

Related compounds, such as tyrosine kinase inhibitors, are known to inhibit a spectrum of kinases involved in cancer .

Pharmacokinetics

Similar compounds, such as tyrosine kinase inhibitors, are primarily metabolized by the cyp3a4 isoform of cyp450 .

Result of Action

Similar compounds, such as tyrosine kinase inhibitors, are known to inhibit the uncontrolled activity of the abl tyrosine kinase .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as tyrosine kinase inhibitors, can be influenced by various factors, including the presence of certain mutations .

属性

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFVUADZXXJSDI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564596 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70680-93-2 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

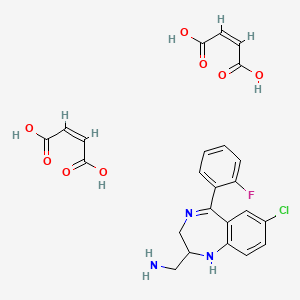

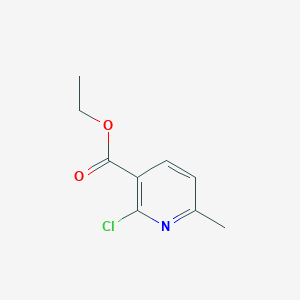

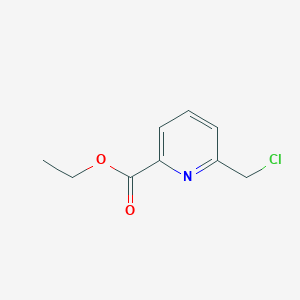

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)

![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)